2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-morpholinoethyl)-2-phenyl-, trihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-morpholinoethyl)-2-phenyl-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-morpholinoethyl)-2-phenyl-, trihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazine core, followed by the introduction of the morpholinoethyl and phenyl groups. Common reagents used in these reactions include:
Pyridine derivatives: As starting materials for the pyrido-oxazine core.
Phenyl halides: For the phenyl group attachment.
Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-morpholinoethyl)-2-phenyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases or conditions, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-morpholinoethyl)-2-phenyl-, trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor modulation: Altering the activity of receptors to achieve therapeutic effects.
Signal transduction: Interfering with cellular signaling pathways to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar core structures but different substituents.
Morpholinoethyl derivatives: Compounds containing the morpholinoethyl group.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to heterocyclic cores.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-morpholinoethyl)-2-phenyl-, trihydrochloride lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86979-94-4 |
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Molecular Formula |
C19H26Cl3N3O2 |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethyl)-2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C19H23N3O2.3ClH/c1-2-5-16(6-3-1)18-15-22(10-9-21-11-13-23-14-12-21)19-17(24-18)7-4-8-20-19;;;/h1-8,18H,9-15H2;3*1H |
InChI Key |
NNQKNLVXMJPTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CC(OC3=C2N=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
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